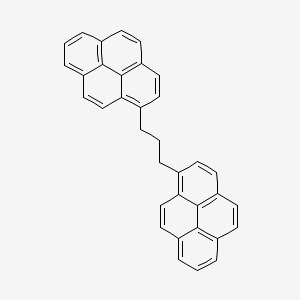

1,3-Dipyrenylpropane

Descripción general

Descripción

1,3-Dipyrenylpropane is an organic compound belonging to the class of pyrenes, which are characterized by their structure containing four fused benzene rings. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dipyrenylpropane can be synthesized through a multi-step process. One common method involves the coupling of pyrene with a propyl chain. The process typically includes:

Formation of Pyrene Derivatives: Pyrene is first functionalized to introduce reactive groups.

Coupling Reaction: The functionalized pyrene derivatives are then coupled with a propyl chain using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dipyrenylpropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Carbonyl compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyrene derivatives.

Aplicaciones Científicas De Investigación

1,3-Dipyrenylpropane has several applications in scientific research:

Chemistry: Used as a fluorescent probe to study the physical properties of lipid bilayer membranes.

Biology: Employed in the investigation of membrane dynamics and microviscosity in biological systems.

Industry: Utilized in the development of advanced materials with specific photophysical properties.

Mecanismo De Acción

The mechanism of action of 1,3-Dipyrenylpropane primarily involves its interaction with lipid bilayers. The compound can embed itself within the membrane, affecting its fluidity and microviscosity. This interaction is often monitored using fluorescence techniques, where the formation of excimers (excited dimers) provides insights into the dynamic properties of the membrane .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Diphenylpropane: Similar in structure but lacks the extended aromatic system of pyrene.

1,3-Diphenyl-1,3-propanedione: Contains carbonyl groups, making it more reactive in oxidation reactions.

Uniqueness

1,3-Dipyrenylpropane is unique due to its extended aromatic system, which imparts distinct photophysical properties. This makes it particularly useful as a fluorescent probe in various scientific applications, distinguishing it from other similar compounds .

Actividad Biológica

1,3-Dipyrenylpropane (DPP) is a fluorescent probe widely used in biological research to assess membrane fluidity and dynamics. Its unique properties allow it to form excimers, which are crucial for studying lipid environments within cellular membranes. This article explores the biological activity of DPP, highlighting its applications in mitochondrial studies, membrane fluidity assessments, and potential therapeutic implications.

This compound is a symmetrical compound featuring two pyrene moieties connected by a propane linker. Its fluorescence characteristics change depending on the microenvironment, particularly the viscosity and polarity of the surrounding medium. When incorporated into membranes, DPP can exist in monomeric and excimer forms, with the ratio of these forms providing insights into membrane fluidity.

Excimer Formation

- Monomer : Single pyrene molecule emitting fluorescence.

- Excimer : A dimer formed by two pyrene molecules that are in close proximity, leading to altered emission properties.

The ratio of excimer to monomer fluorescence intensity () serves as an indicator of membrane fluidity. A higher ratio suggests increased fluidity, while a lower ratio indicates more rigid membrane structures .

1. Membrane Fluidity Studies

DPP is extensively utilized to measure the fluidity of mitochondrial membranes. In various studies, including those examining the effects of dietary fats on mitochondrial function, DPP has demonstrated its ability to reflect changes in membrane dynamics associated with different treatments.

- Case Study : A study on the effects of omega-3 fatty acids on mitochondrial membranes used DPP to show that supplementation increased membrane fluidity compared to controls . The results indicated significant alterations in the lipid composition of membranes, which correlated with improved mitochondrial function.

2. Mitochondrial Function Assessment

DPP's role extends beyond mere fluidity measurements; it has been employed to evaluate mitochondrial ATPase activity and proton permeability. Research indicates that changes in membrane fluidity influence ATP synthase efficiency and overall mitochondrial respiration rates.

- Findings : In experiments involving constant darkness treatment on rats, DPP was used to assess mitochondrial properties. The study found that darkness reduced membrane fluidity but enhanced ATP synthase coupling efficiency . This suggests that DPP can be a valuable tool in understanding how environmental factors affect mitochondrial function.

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Membrane Fluidity | DPP incorporation into rat liver mitochondria | Reduced fluidity under constant darkness treatment |

| Dietary Fats Impact | Omega-3 supplementation | Increased membrane fluidity and improved function |

| Mitochondrial Respiration | ATP synthase activity assays | Enhanced efficiency linked to membrane properties |

Research Findings

Research has consistently shown that DPP is sensitive to changes in the lipid environment of membranes. For instance:

- Alterations Induced by Environmental Factors : Studies have demonstrated that factors such as temperature and lipid composition significantly affect DPP's excimer formation, thus influencing interpretations of membrane dynamics .

- Therapeutic Implications : The ability of DPP to reflect changes in membrane properties could have implications for drug delivery systems and therapies targeting mitochondrial dysfunctions. Understanding how different compounds interact with cellular membranes can guide the development of more effective treatments for diseases characterized by mitochondrial impairments.

Propiedades

IUPAC Name |

1-(3-pyren-1-ylpropyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1(4-22-10-12-28-16-14-24-6-2-8-26-18-20-30(22)34(28)32(24)26)5-23-11-13-29-17-15-25-7-3-9-27-19-21-31(23)35(29)33(25)27/h2-3,6-21H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEIPKXVZRHNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210536 | |

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61549-24-4 | |

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061549244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-(1-pyrenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.